
2-Bromo-5-iodo-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-iodo-1,3-benzothiazole is a heterocyclic compound that features both bromine and iodine substituents on a benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-iodo-1,3-benzothiazole typically involves the bromination and iodination of 1,3-benzothiazole. One common method includes the reaction of 2-aminothiophenol with aldehydes to form the benzothiazole ring, followed by halogenation using bromine and iodine under controlled conditions .
Industrial Production Methods: Industrial production methods for benzothiazoles often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of these processes .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-iodo-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Cross-Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products: The major products formed from these reactions include various substituted benzothiazoles, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
2-Bromo-5-iodo-1,3-benzothiazole has significant applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Bromo-5-iodo-1,3-benzothiazole involves its interaction with various molecular targets. The presence of bromine and iodine atoms enhances its reactivity, allowing it to form stable complexes with biological molecules. These interactions can modulate enzymatic activities and disrupt cellular processes, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- 2-Bromo-1,3-benzothiazole
- 5-Iodo-1,3-benzothiazole
- 2,5-Dibromo-1,3-benzothiazole
Comparison: 2-Bromo-5-iodo-1,3-benzothiazole is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and biological properties compared to its mono-substituted counterparts. This dual substitution enhances its versatility in synthetic applications and its potential as a pharmacophore .
Propriétés
Formule moléculaire |
C7H3BrINS |
|---|---|
Poids moléculaire |
339.98 g/mol |
Nom IUPAC |
2-bromo-5-iodo-1,3-benzothiazole |
InChI |
InChI=1S/C7H3BrINS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H |
Clé InChI |
MGFWGZSJVOXQSK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1I)N=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


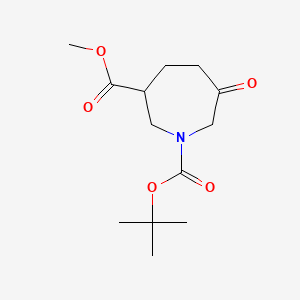
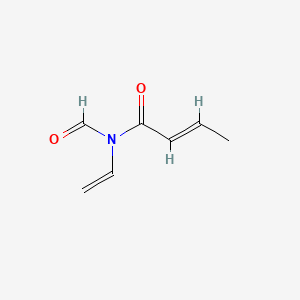

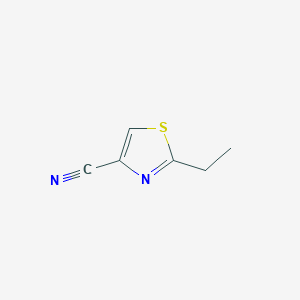
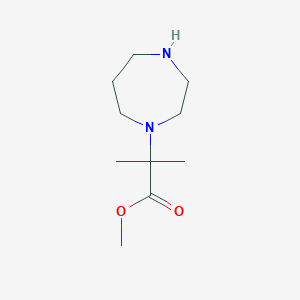


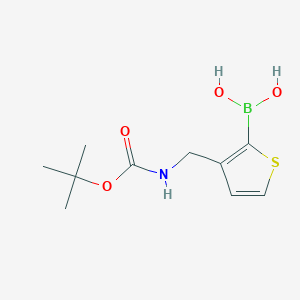
![2-[2-(4-Ethoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13465981.png)

![(2S,4R)-5-azido-2-{[(tert-butoxy)carbonyl]amino}-4-fluoropentanoic acid](/img/structure/B13466006.png)
![2-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13466014.png)
![3-(Thian-4-yl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13466016.png)

